molecular formula C8H6F4O2 B1399789 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol CAS No. 1240257-07-1

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1399789
CAS No.: 1240257-07-1
M. Wt: 210.13 g/mol
InChI Key: BBHRDCVRVNBYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F4O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired alcohol . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Fluoro-4-(trifluoromethoxy)benzaldehyde or 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Fluoro-4-(trifluoromethoxy)benzyl ether.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)benzyl alcohol
  • 2-(Trifluoromethyl)benzyl bromide

Uniqueness

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHRDCVRVNBYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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